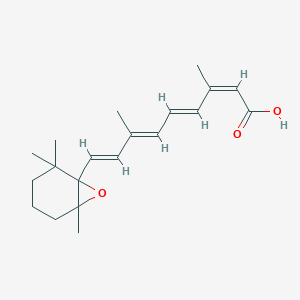

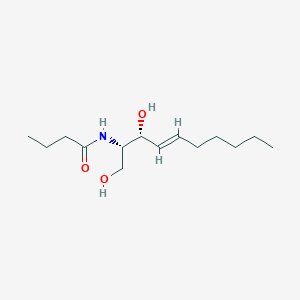

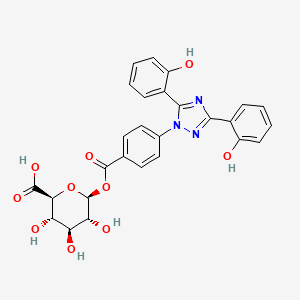

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol

Descripción general

Descripción

The synthesis and study of complex organic molecules, such as "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol," are crucial in understanding their potential applications in various fields, including materials science and pharmaceuticals. The compound's structure indicates it is a part of the broader family of organic compounds, with specific functionalities that suggest potential reactivity and properties of interest.

Synthesis AnalysisThe synthesis of complex organic molecules often involves multi-step reactions that introduce or modify functional groups to achieve the desired product. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives highlights the type of synthetic strategies that could be relevant (Gabriele et al., 2012). Such methods could potentially be adapted for the synthesis of "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol."

Molecular Structure Analysis

The molecular structure of organic compounds is a key determinant of their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structures. For instance, the structural analysis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provides insights into molecular conformation and the arrangement of substituents, which are critical for understanding molecular interactions and reactivity (Sambyal et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of a molecule like "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol" can be predicted by studying its functional groups and molecular structure. Reactions involving amino and diol functionalities often include nucleophilic substitution, condensation, and addition reactions. For example, the reactivity of a Disilyne RSi≡SiR toward π-bonds demonstrates the stereospecific addition and provides a route to novel molecular structures (Kinjo et al., 2007).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and optical properties, are influenced by their molecular structure. The analysis of optical and nonlinear optical properties of synthesized compounds, as seen in the study by Kumar et al. (2019), highlights the importance of structure-property relationships (Kumar et al., 2019).

Aplicaciones Científicas De Investigación

Downstream Processing of Biologically Produced Diols

One application of similar diols is found in the microbial production of chemicals like 1,3-propanediol and 2,3-butanediol, where the cost-effective recovery and purification from fermentation broths are critical. This research highlights various separation methods including evaporation, distillation, and membrane filtration, emphasizing their importance in enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).

NMR Studies and Chemical Interactions

The hetero-association of non-symmetrical diols with pyridine has been studied using the 1H NMR titration method. This research offers insights into the chemical shifts and association constants of diols, contributing to our understanding of their molecular behavior and potential applications in various chemical processes (Lomas, Maurel & Adenier, 2011).

Catalysis and Synthesis

Research on Ruthenium complex-catalyzed N-heterocyclization has shown that certain diols can react with amines to produce N-substituted pyrroles and pyrrolidines. This application in catalysis and synthesis demonstrates the potential of diols in creating valuable chemical compounds (Tsuji et al., 1987).

Molecular Mapping in Chemical Reactions

In the field of organometallic chemistry, diols like 1,3-butadiene have been studied in high-pressure IR and NMR investigations, elucidating the molecular interactions during the hydromethoxycarbonylation process. This research aids in understanding the catalytic cycles and reaction mechanisms involving diols (Mika et al., 2011).

Microbial Production as Platform Chemicals

The microbial production of diols, such as 1,3-propanediol and 1,4-butanediol, represents a significant application in the production of platform chemicals. These diols, produced biotechnologically from renewable materials, are crucial in green chemistry applications (Zeng & Sabra, 2011).

Direcciones Futuras

The future directions of “(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol” could involve its further exploration as a compound for the development of antiallergic agents . Its unique structure and properties make it ideal for studying enzymatic processes, drug development, and biomaterial synthesis, offering promising avenues for innovation and advancements in various fields.

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIUQIADAZJIKX-GCTWYKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

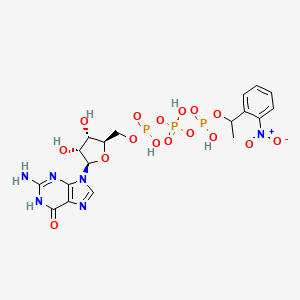

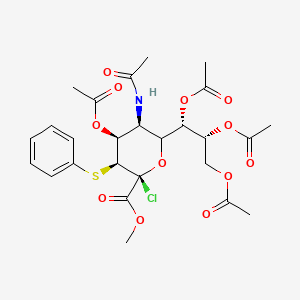

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

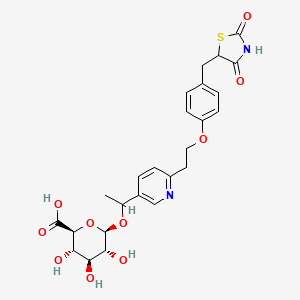

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)